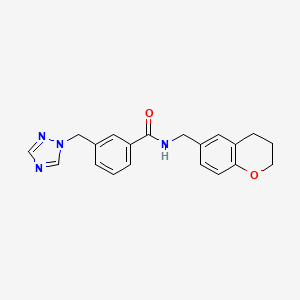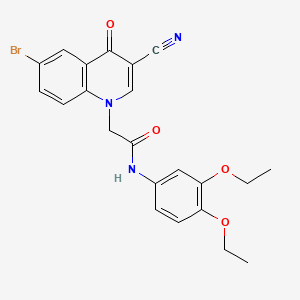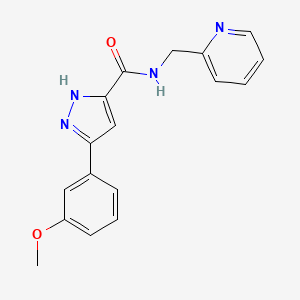![molecular formula C17H15N3OS B7563800 3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B7563800.png)
3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone is an organic compound combining a quinoline structure with a pyrazole ring and a thiophene unit. The integration of these three distinct molecular moieties suggests significant potential in various fields due to the unique chemical and physical properties each ring contributes.
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of 3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone typically involves multi-step synthetic pathways. The process begins with the construction of the quinoline ring, often derived from aniline derivatives. The pyrazole moiety is introduced via a condensation reaction involving hydrazine and an appropriate α,β-unsaturated ketone. Finally, the thiophene unit is integrated using standard thiophene synthesis reactions, such as the Gewald reaction.
Industrial Production Methods: : Scaling these reactions for industrial production requires optimization of yields and reaction conditions, often using catalysts and high-purity reagents. Advanced techniques, including continuous flow synthesis, may be employed to improve efficiency and reduce costs.
Types of Reactions
Oxidation: : this compound can undergo oxidative transformations, leading to the formation of quinolone derivatives.
Reduction: : Reduction of the compound, particularly at the quinoline ring, can yield tetrahydroquinoline analogs.
Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogenation using N-bromosuccinimide (NBS) or nucleophiles such as amines and alcohols.
Major Products: : Oxidation generally leads to more rigid and planar structures, while reduction produces more flexible molecules. Substitution reactions can introduce various functional groups, significantly altering the compound's properties.
科学的研究の応用
3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone finds applications across multiple fields due to its structural complexity:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Potentially serves as a scaffold for the development of bioactive compounds.
Medicine: : Research indicates potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of advanced materials and as a component in the synthesis of dyes and pigments.
作用機序
The biological activity of 3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone involves interactions with specific molecular targets:
Molecular Targets: : The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: : It may influence pathways related to inflammation and cell proliferation, though precise mechanisms remain under investigation.
類似化合物との比較
Compared to similar compounds, 3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone stands out due to the unique combination of quinoline, pyrazole, and thiophene rings:
Similar Compounds: : Quinoline derivatives, pyrazole-containing molecules, thiophene-based compounds.
Uniqueness: : The integration of these three distinct structures within a single molecule provides unique electronic and steric properties, potentially enhancing its bioactivity and utility in material science.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(14-11-13(18-19-14)16-8-4-10-22-16)20-9-3-6-12-5-1-2-7-15(12)20/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQIZEFRVZFNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-3-pyridin-4-ylpropanamide](/img/structure/B7563723.png)
![N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7563734.png)

![2-[butyl(methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7563742.png)
![N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7563746.png)
![N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B7563761.png)

![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4,6-dimethyl-1H-benzimidazol-2-yl)propan-1-one](/img/structure/B7563779.png)
![2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563793.png)

![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide](/img/structure/B7563825.png)

